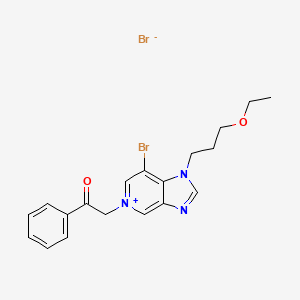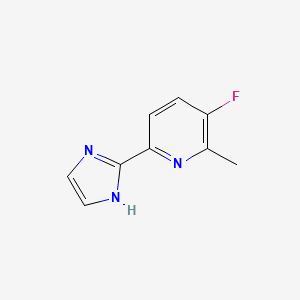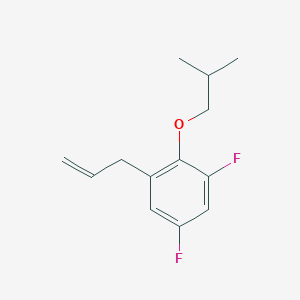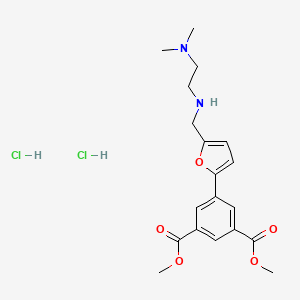![molecular formula C25H25NO2 B12639795 Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate CAS No. 918812-83-6](/img/structure/B12639795.png)
Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate is an organic compound with a complex structure that includes a dibenzylamino group attached to a phenyl ring, which is further connected to a but-2-enoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate typically involves the reaction of 3-(dibenzylamino)benzaldehyde with methyl acrylate under basic conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the but-2-enoate moiety to a single bond, forming saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated esters.
Substitution: Amides or esters with different alkoxy groups.
科学的研究の応用
Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, influencing the activity of enzymes or signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar in structure but contains a bromomethyl group instead of a dibenzylamino group.
Methyl 3-(benzylamino)but-2-enoate: Contains a benzylamino group instead of a dibenzylamino group.
Methyl 3-(dimethylamino)but-2-enoate: Contains a dimethylamino group instead of a dibenzylamino group.
Uniqueness
Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate is unique due to the presence of the dibenzylamino group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
918812-83-6 |
|---|---|
分子式 |
C25H25NO2 |
分子量 |
371.5 g/mol |
IUPAC名 |
methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate |
InChI |
InChI=1S/C25H25NO2/c1-20(16-25(27)28-2)23-14-9-15-24(17-23)26(18-21-10-5-3-6-11-21)19-22-12-7-4-8-13-22/h3-17H,18-19H2,1-2H3 |
InChIキー |
DLDMMYXTHJBSPD-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)OC)C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-pyrrolo[2,3-b]pyridin-3-amine, 2-ethyl-](/img/structure/B12639719.png)


![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12639734.png)

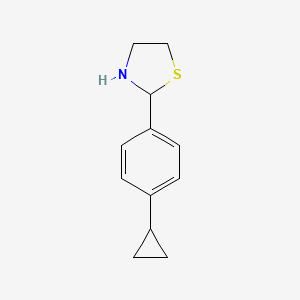
![Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B12639752.png)
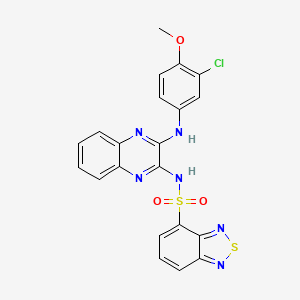
![Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester](/img/structure/B12639762.png)
